molecular formula C9H20N2O B2728669 1-(4-Ethylpiperazin-1-yl)propan-2-ol CAS No. 1179628-28-4

1-(4-Ethylpiperazin-1-yl)propan-2-ol

Cat. No. B2728669
CAS RN: 1179628-28-4
M. Wt: 172.272
InChI Key: YRWJBPFILVNPSN-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(2-Hydroxy-3-(4-ethylpiperazin-1-yl)propoxy)benzonitrile and is a derivative of piperazine.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis of 1-(4-Ethylpiperazin-1-yl)propan-2-ol derivatives involves a multi-step strategy. For instance, the opening of the epoxy ring of epichlorohydrine in the presence of N-alkylanilines yields various derivatives. These compounds were further evaluated for their Src kinase inhibitory and anticancer activities, showing potential in medical research (Deepti Sharma et al., 2010).
  • Structural analysis of certain derivatives, like (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, has been conducted to understand their bioactivity against specific receptors, such as α1A-adrenoceptor. This analysis includes conformational analysis, TDDFT calculations, and molecular docking, shedding light on the potential drug design of selective antagonists (W. Xu et al., 2016).

Computational and Structural Studies

  • Novel Mannich base compounds based on 1-(4-ethylpiperazin-1-yl)propan-2-ol have been synthesized and characterized using various spectroscopic techniques. Computational methods like DFT calculations, NCI analysis, and molecular docking studies have been employed to understand the chemical reactivity trends and potential biological activities of these compounds (P. Vennila et al., 2021).

Biological and Pharmacological Studies

Anticancer and Kinase Inhibitory Activities

  • 1-(4-Ethylpiperazin-1-yl)propan-2-ol derivatives have been evaluated for their potential anticancer activities. For instance, certain derivatives have demonstrated significant inhibitory activity against Src kinase, which plays a crucial role in the progression of various cancers. These studies suggest the potential of these compounds in cancer treatment (Deepti Sharma et al., 2010).

Molecular Docking and Protein Targeting

  • Molecular docking studies have been conducted to understand the interaction of certain 1-(4-Ethylpiperazin-1-yl)propan-2-ol derivatives with crucial biological targets. These studies help in identifying the potential of these compounds in treating diseases like Alzheimer's, Parkinson's, and schizophrenia by targeting specific proteins (P. Vennila et al., 2021).

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWJBPFILVNPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)propan-2-ol

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